molecular formula C23H19N5O B1294606 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- CAS No. 52372-39-1

7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-

Cat. No. B1294606
CAS RN: 52372-39-1
M. Wt: 381.4 g/mol
InChI Key: FXFIDVQMNRVEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves condensation reactions, as seen in the synthesis of novel pyrido[1,2-a]benzimidazoles from the reaction of 1H-benzimidazol-2-ylacetonitrile with substituted chromones . Similarly, the synthesis of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazole derivatives was achieved through the condensation of chloro-substituted pyrido[1,2-a]benzimidazole carbonitriles with hydrazine hydrate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the title compound in one study crystallizes in a specific space group, with the pyrazolopyrimidine ring system being essentially planar . This information is crucial as it can help predict the molecular geometry and electronic structure of the compound "7H- Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-".

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. For example, the reaction of a pyrazole derivative with different reagents led to the formation of pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines . These reactions highlight the potential reactivity of the nitrogen-containing rings, which is relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been described, including their ultraviolet absorption spectra, pK values, and chemical shifts in different solvents . These properties are indicative of the compound's stability, solubility, and potential interactions with biological targets. The antimicrobial activity of some synthesized compounds has also been evaluated, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Fluorescence and Chemical Synthesis

This compound has been explored for its fluorescence properties, particularly when derived as 3-diethylamino derivatives, which have shown effective fluorescence in alcohol solutions. The interaction with aromatic aldehydes, in the presence of piperidine, results in the synthesis of compounds with notable fluorescence characteristics, indicating potential applications in material science and chemical sensing technologies (Gorobets & Abakumov, 2002).

Laser-Active Media

Research has also demonstrated the application of this compound in the creation of tunable pulsed bulk lasers, specifically identifying optimal dye concentrations in polymethyl methacrylate (PMMA) for lasing efficiency and tuning range. This suggests its utility in the development of laser technologies and optical materials, where precise control of emission properties is crucial (Tabakaev et al., 2018).

Heterocyclic Chemistry

In the realm of organic chemistry, this compound serves as a foundation for synthesizing a diverse array of heterocyclic compounds, which are critical in drug development, agrochemicals, and dyes. Studies detail the synthesis of fluorescent disperse dyes from derivatives of this compound, underscoring its importance in creating new materials with specific optical properties for industrial applications (Shenoy & Seshadri, 1989).

Biological Activity Exploration

While excluding direct drug use and dosages, it's worth noting that structural modifications stemming from this compound's framework have been explored for potential bioactive properties. This includes the creation of derivatives under conditions like microwave irradiation, aiming at increasing molecular diversity with potential implications in medicinal chemistry. Such derivatives have been assessed for their activity against various cancer cell lines and protein kinases, indicating the compound's relevance in contributing to the development of new therapeutic agents (Bazureau Jean Pierre et al., 2017).

Safety and Hazards

According to the Classification and Labelling Inventory from ECHA, this compound is classified as Skin Sensitizer 1, with the hazard statement code H317, which means it may cause an allergic skin reaction . General protective measures include avoiding breathing dust, avoiding contact with eyes and skin, and washing hands before breaks and at the end of work .

Mechanism of Action

Target of Action

Solvent Red 197 is primarily used as a dye, with its main targets being various types of materials including plastics, PS, ABS, PMMA, PC, PET, polymer, fiber, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing inks . It imparts a brilliant red color to these materials.

Mode of Action

The compound interacts with its targets by adhering to their surfaces and integrating into their structures. The exact nature of this interaction depends on the specific material and its properties. The resulting change is a visible alteration in the color of the target material .

Pharmacokinetics

It is known to be a solid at room temperature and has a predicted boiling point of 557.8±60.0 °C . It is also predicted to have a density of 1.33±0.1 g/cm3 .

Result of Action

The primary result of Solvent Red 197’s action is a change in the color of the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as increasing visibility or indicating specific conditions .

Action Environment

The action of Solvent Red 197 can be influenced by various environmental factors. For instance, it is known to be light-sensitive , suggesting that its stability and efficacy could be affected by exposure to light. Moreover, it has good heat stability, able to withstand temperatures up to 300°C , making it suitable for use in high-temperature environments.

properties

IUPAC Name

17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-3-27(4-2)15-10-9-14-11-16-21(29-20(14)12-15)17(13-24)22(25)28-19-8-6-5-7-18(19)26-23(16)28/h5-12,25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFIDVQMNRVEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C54)C#N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068750
Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52372-39-1
Record name Solvent Red 197
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-(1)Benzopyrano(3',2':3,4)pyrido(1,2-a)benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source ChemIDplus
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Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
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Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source EPA DSSTox
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Record name 3-(diethylamino)-7-imino-7H-[1]benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
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Record name 3-(Diethylamino)-7-imino-7H-benzo[4,5]imidazo[1,2-a]chromeno[3,2-c]pyridine-6-carbonitrile
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